trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
Trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with the molecular formula C11H11NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the reaction of o-tolylamine with a suitable pyrrolidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification methods to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the o-tolyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: A basic five-membered nitrogen-containing ring.
Pyrrolizines: Compounds with a fused pyrrolidine ring.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.
The uniqueness of this compound lies in its specific substitution pattern and chiral nature, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-4-2-3-5-9(8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHUXHHHBXYABK-DHXVBOOMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CNCC2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H]2CNC[C@@H]2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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